molecular formula C20H23BrO4 B5225477 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5225477
M. Wt: 407.3 g/mol
InChI Key: YLRWZGYPOBSMQB-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, ethoxy chains, a methoxy group, and a prop-2-enyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, phenol, is brominated to introduce the bromine atom at the para position, forming 4-bromophenol.

    Etherification: 4-Bromophenol is then reacted with ethylene oxide in the presence of a base to form 4-bromophenoxyethanol.

    Further Etherification: The 4-bromophenoxyethanol undergoes further etherification with another equivalent of ethylene oxide to form 1-[2-(4-bromophenoxy)ethoxy]ethanol.

    Methoxylation: The intermediate is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group, forming 1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxyethanol.

    Allylation: Finally, the compound is allylated using allyl bromide in the presence of a base to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s bromophenoxy and methoxy groups can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with similar ether and bromine functionalities.

    1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene: A more complex compound with multiple bromine and ether groups.

Uniqueness

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of bromophenoxy, ethoxy, methoxy, and prop-2-enyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3,5-10,15H,1,4,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRWZGYPOBSMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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